![molecular formula C10H15NO2S B2461311 2,3,5,6-Tetramethylbenzene-1-sulfonamide CAS No. 92890-85-2](/img/structure/B2461311.png)
2,3,5,6-Tetramethylbenzene-1-sulfonamide
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Description
2,3,5,6-Tetramethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 92890-85-2 . It has a molecular weight of 213.3 and its IUPAC name is 2,3,5,6-tetramethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetramethylbenzene-1-sulfonamide can be represented by the InChI code: 1S/C10H15NO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H2,11,12,13) .Physical And Chemical Properties Analysis
2,3,5,6-Tetramethylbenzene-1-sulfonamide is a powder with a melting point of 153-155°C . The compound is stored at room temperature .Safety and Hazards
The safety information for 2,3,5,6-Tetramethylbenzene-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to target bacterial enzymes such as dihydropteroate synthetase .
Mode of Action
Sulfonamides, including 2,3,5,6-Tetramethylbenzene-1-sulfonamide, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria. This leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins. As a result, the growth and multiplication of bacteria are inhibited .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 2,3,5,6-Tetramethylbenzene-1-sulfonamide results in the inhibition of bacterial growth. This makes it potentially useful in the treatment of bacterial infections .
properties
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPIPCWLVBYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylbenzene-1-sulfonamide |
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